molecular formula C12H11Br B12816325 5-Bromo-1,4-dimethylnaphthalene

5-Bromo-1,4-dimethylnaphthalene

Cat. No.: B12816325
M. Wt: 235.12 g/mol
InChI Key: CMKXBDCWLPLCGX-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethylnaphthalene is an organic compound belonging to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and two methyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,4-dimethylnaphthalene typically involves the bromination of 1,4-dimethylnaphthalene. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,4-dimethylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in the presence of bases like potassium carbonate (K2CO3).

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-1,4-dimethylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethylnaphthalene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 1-Bromo-2,4-dimethylnaphthalene
  • 2-Bromo-1,4-dimethylnaphthalene
  • 5-Chloro-1,4-dimethylnaphthalene

Comparison: 5-Bromo-1,4-dimethylnaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and coupling reactions, and its biological activity may vary based on the position of the bromine atom.

Properties

Molecular Formula

C12H11Br

Molecular Weight

235.12 g/mol

IUPAC Name

5-bromo-1,4-dimethylnaphthalene

InChI

InChI=1S/C12H11Br/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h3-7H,1-2H3

InChI Key

CMKXBDCWLPLCGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C=C1)C)Br

Origin of Product

United States

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